Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate
Description
This compound is a synthetic benzoate ester derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenethyl group. The amide linkage connects the pyrrolidinone moiety to the 4-aminobenzoate scaffold. Its synthesis likely involves multi-step reactions, including amide coupling and functional group modifications, as inferred from analogous compounds .
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H26N2O6/c1-29-19-9-4-15(12-20(19)30-2)10-11-25-14-17(13-21(25)26)22(27)24-18-7-5-16(6-8-18)23(28)31-3/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,24,27) |
InChI Key |
RQSVXQILTGGTCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto acid.
Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.
Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using reagents like methanol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features make it a candidate for the development of inhibitors or modulators of enzymes and receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-amido]benzoate
- Structural Similarity: This compound replaces the methyl ester with an ethyl ester, retaining the 3,4-dimethoxyphenyl-pyrrolidinone-amidobenzoate backbone.
- Synthesis : Likely synthesized via analogous amide coupling or esterification steps, as suggested by protocols for related benzoate derivatives .
Methyl 3-[4-(2-(Benzyloxyamino)-2-oxo-ethyl)-3-(4-methoxycarbonylphenyl)-1H-pyrazol-5-yl]benzoate
- Structural Divergence: This compound substitutes the pyrrolidinone core with a pyrazole ring and introduces a benzyloxyamino-oxoethyl side chain.
- Functional Implications : The pyrazole ring may confer distinct electronic properties, altering binding affinities in biological systems. The benzyloxy group could increase steric bulk, reducing solubility compared to the target compound .
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate
- Structural Complexity : This analog incorporates a pyrazolopyrimidine core and fluorinated aromatic groups.
- The target compound’s lack of fluorine and chromenone may limit its bioactivity spectrum but improve synthetic accessibility .
Data Table: Comparative Analysis of Key Compounds
*Calculated based on analogous structures due to lack of explicit data.
Research Implications and Limitations
- Biological Relevance: While the target compound’s activity is unspecified, its structural analogs exhibit roles in kinase inhibition (pyrazolopyrimidines) and agrochemical applications (pyrrolidinones) .
- Data Gaps: Limited experimental data (e.g., solubility, IC₅₀ values) hinder direct pharmacological comparisons.
- Synthetic Challenges : The 3,4-dimethoxyphenethyl group may complicate regioselective functionalization due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
